7-Bromo-4-methoxyquinazoline
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Overview
Description
7-Bromo-4-methoxyquinazoline is a heterocyclic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxyquinazoline typically involves the bromination of 4-methoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized derivatives of quinazoline.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
7-Bromo-4-methoxyquinazoline has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxyquinazoline largely depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The bromine and methoxy groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
4-Methoxyquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-4-methoxyquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Bromoquinazoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 7-Bromo-4-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery .
Properties
IUPAC Name |
7-bromo-4-methoxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJALIJCOKXZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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